Chemical structure and physical properties of (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate
Chemical structure and physical properties of (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate
An In-Depth Technical Guide to (S)-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate
Authored by: A Senior Application Scientist
Publication Date: March 17, 2026
Abstract
(S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining a pyrrolidine ring, a cyclopropyl moiety, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, stereochemical considerations, and its applications as a synthetic intermediate. The causality behind its utility, particularly the role of the Boc-protecting group in synthetic strategies, is explored to provide field-proven insights for researchers and drug development professionals.
Chemical Identity and Structure
(S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate is a bifunctional organic molecule. The core of its structure is a pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom. This ring is substituted at the 3-position with a 1-aminocyclopropyl group. The amine on the cyclopropyl moiety is protected as a tert-butyl carbamate, commonly known as a Boc group. The "(S)" designation indicates the stereochemistry at the chiral center on the pyrrolidine ring.
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IUPAC Name: tert-butyl N-[1-[(3S)-pyrrolidin-3-yl]cyclopropyl]carbamate[1]
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Synonyms: tert-butyl (S)-(1-(pyrrolidin-3-yl)cyclopropyl)carbamate[2][3]
Molecular Identifiers
A summary of the key molecular identifiers for this compound is provided in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 1229421-17-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 226.32 g/mol | [1][2][3] |
| MDL Number | MFCD27922178 | [2][3] |
| InChI Key | QJTCVIHNVLALCL-VIFPVBQESA-N | [3] |
Structural Representation
The two-dimensional structure of (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate highlights the connectivity of the pyrrolidine, cyclopropyl, and Boc-protecting groups.
Caption: 2D structure of (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings. The properties of (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate are summarized below.
| Property | Value | Source(s) |
| Physical Form | Pale-yellow to Yellow-brown Liquid; Solid or liquid | [3] |
| Purity | ≥95%, ≥97% | [1][3] |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [3] |
| Shipping Temperature | Normal / Room temperature in continental US | [1][3] |
| Topological Polar Surface Area (TPSA) | 50.36 Ų | [1] |
| logP | 1.6532 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Stereochemical Considerations and the Importance of Chirality
The presence of a stereocenter at the C-3 position of the pyrrolidine ring is a defining feature of this molecule. The "(S)" configuration is crucial as biological systems, such as enzymes and receptors, are chiral and often exhibit stereospecific interactions with small molecules. The ability to introduce a specific stereoisomer into a potential drug candidate is paramount for achieving desired efficacy and minimizing off-target effects.
The pyrrolidine ring is a versatile scaffold in drug discovery due to its ability to explore three-dimensional space effectively, a consequence of the sp³-hybridized carbon atoms and the non-planar nature of the ring. This "pseudorotation" of the pyrrolidine ring allows it to adopt various conformations, which can be critical for optimal binding to a biological target.[5] The spatial orientation of substituents on the pyrrolidine ring, dictated by the stereochemistry, can significantly influence the biological profile of a drug candidate.[5]
The Role of the Boc Protecting Group in Synthetic Strategy
The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis. Its widespread use stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[6]
The Logic of Protection and Deprotection
In the context of (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate, two amine functionalities are present: a secondary amine within the pyrrolidine ring and a primary amine (protected as a carbamate) on the cyclopropyl group. The Boc group on the cyclopropylamine allows for selective reaction at the pyrrolidine nitrogen. For instance, the pyrrolidine nitrogen can undergo N-alkylation or N-acylation while the Boc-protected amine remains unreactive. Subsequently, the Boc group can be removed to reveal the primary amine, which can then be further functionalized. This orthogonal protection strategy is fundamental to the construction of complex molecules.
Caption: Conceptual workflow illustrating the utility of the Boc protecting group.
Experimental Protocol: Boc Deprotection
While a specific protocol for this exact molecule is not detailed in the provided search results, a general and widely accepted procedure for Boc deprotection is as follows. This protocol is illustrative and should be adapted based on the specific substrate and desired outcome.
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to yield the free primary amine.
Materials:
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Boc-protected substrate (e.g., (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate derivative)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Dissolve the Boc-protected compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
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Cool the solution to 0 °C using an ice bath.
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Slowly add an excess of trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 to 1:4 (DCM:TFA).
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Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Self-Validation: The success of the deprotection can be confirmed by comparing the TLC mobility of the product to the starting material and by analytical techniques such as NMR spectroscopy and mass spectrometry, which will show the absence of the tert-butyl group signals.
Applications in Research and Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its favorable physicochemical properties, including good aqueous solubility and metabolic stability, contribute to its prevalence.
(S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate serves as a valuable building block for introducing the 3-substituted pyrrolidine motif into drug candidates. The cyclopropyl group is often incorporated into molecules to improve metabolic stability and modulate potency and selectivity by providing conformational rigidity. The combination of the chiral pyrrolidine and the cyclopropyl group offers a unique three-dimensional vector for exploring the binding pockets of biological targets. This compound is therefore used in the synthesis of novel chemical entities for a wide range of therapeutic areas, including but not limited to oncology, central nervous system disorders, and infectious diseases.[5][7]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate.
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GHS Pictogram: GHS07 (Exclamation Mark)[3]
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Signal Word: Warning[3]
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Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
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It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
(S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate is a strategically important building block for the synthesis of novel compounds in pharmaceutical research. Its well-defined stereochemistry, coupled with the orthogonal protection afforded by the Boc group, provides a reliable and versatile tool for medicinal chemists. The combination of the pyrrolidine and cyclopropyl moieties offers a unique structural motif for the design of next-generation therapeutics. A thorough understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, is essential for its effective application in the laboratory.
References
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tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate - EPA. (2025, October 15). Retrieved from [Link]
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Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release - AIR Unimi. (n.d.). Retrieved from [Link]
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tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). Retrieved from [Link]
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(3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid - PubChem. (n.d.). Retrieved from [Link]
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Tert-butyl n-[1-(pyrrolidin-3-yl)ethyl]carbamate - PubChemLite. (n.d.). Retrieved from [Link]
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392338-15-7 | (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | Chiral Building Blocks. (n.d.). Retrieved from [Link]
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